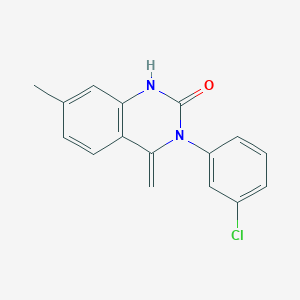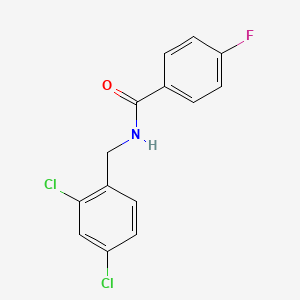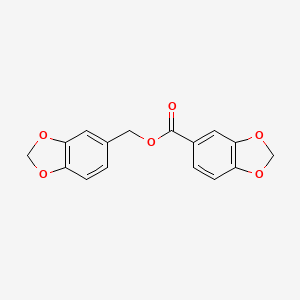![molecular formula C14H14N4O2S B5711313 3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)
3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine, also known as FMBT, is a compound that has been widely studied for its potential as a therapeutic agent. FMBT belongs to the class of 1,2,4-triazole compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Protective Group in Synthesis
The 4-methoxybenzyl moiety within the compound serves as a protective group for thiol groups in synthetic chemistry. This is particularly useful for the in situ deprotection and deposition of extended aromatic thiolate monolayers, which are often used in nanotechnology and materials science .
Cancer Research
Compounds containing the 4-methoxybenzyl group have been explored for their potential to target Poly (ADP-Ribose) Polymerase (PARP), which is a promising approach in treating certain types of cancers, including breast cancer . The compound could be a candidate for further investigation in this field.
Organic Electronics
The 4-methoxybenzyl group can increase the solubility and stability of precursors used in the formation of self-assembled monolayers (SAMs). These SAMs are integral to the development of organic electronic devices, such as organic transistors, by improving charge transfer dynamics .
Surface Chemistry
The compound can be used to form SAMs on gold surfaces. These monolayers are crucial in various applications, including biosensors, catalysis, and as anti-corrosion coatings. The stability and structure of these SAMs can be critical for the performance of the devices they are used in .
Propiedades
IUPAC Name |
3-(furan-2-yl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-19-11-6-4-10(5-7-11)9-21-14-17-16-13(18(14)15)12-3-2-8-20-12/h2-8H,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXQJZSZOOAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)


![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)



![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)